molecular formula C17H16N2O B13863304 (S)-2-Amino-3-(anthracen-1-yl)propanamide

(S)-2-Amino-3-(anthracen-1-yl)propanamide

Cat. No.: B13863304
M. Wt: 264.32 g/mol
InChI Key: DISUPZBFCZDHBA-INIZCTEOSA-N
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Description

(S)-2-Amino-3-(anthracen-1-yl)propanamide is an organic compound that features an anthracene moiety attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(anthracen-1-yl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-Amino-3-(anthracen-1-yl)propanoic acid.

    Amidation Reaction: The carboxylic acid group of (S)-2-Amino-3-(anthracen-1-yl)propanoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃) or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(anthracen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the anthracene moiety.

    Reduction: (S)-2-Amino-3-(anthracen-1-yl)propanamine.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

(S)-2-Amino-3-(anthracen-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and fluorescent probes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(anthracen-1-yl)propanamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its structure and function. The amino and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(naphthalen-1-yl)propanamide: Similar structure with a naphthalene moiety instead of anthracene.

    (S)-2-Amino-3-(phenanthren-1-yl)propanamide: Contains a phenanthrene moiety.

Uniqueness

(S)-2-Amino-3-(anthracen-1-yl)propanamide is unique due to the presence of the anthracene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence and electronic interactions.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(2S)-2-amino-3-anthracen-1-ylpropanamide

InChI

InChI=1S/C17H16N2O/c18-16(17(19)20)10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10,18H2,(H2,19,20)/t16-/m0/s1

InChI Key

DISUPZBFCZDHBA-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C[C@@H](C(=O)N)N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CC(C(=O)N)N

Origin of Product

United States

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